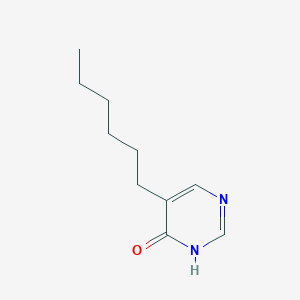

(S)-Methyl 4-oxoazetidine-2-carboxylate

Overview

Description

(S)-Methyl 4-oxoazetidine-2-carboxylate belongs to a class of compounds known for their utility in synthetic organic chemistry, particularly in the stereocontrolled synthesis of various biologically relevant molecules. The compound is characterized by its unique structure, which offers versatility in chemical reactions due to the presence of functional groups that can undergo a wide range of transformations.

Synthesis Analysis

The synthesis of (S)-Methyl 4-oxoazetidine-2-carboxylate and related β-lactam derivatives often involves strategies that leverage the reactivity of precursors such as 4-oxoazetidine-2-carbaldehydes. These precursors are valuable for their dual reactivity and have been utilized in diastereoselective processes to produce substances of biological interest, including amino acids, β-lactams, and complex natural products (Alcaide & Almendros, 2002).

Molecular Structure Analysis

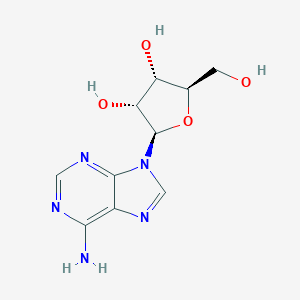

The molecular structure of (S)-Methyl 4-oxoazetidine-2-carboxylate is crucial for its reactivity and applications in synthesis. The oxazolidine ring introduces steric and electronic effects that influence the compound's behavior in chemical reactions. Detailed structural analysis can be performed using techniques like NMR, IR, and X-ray crystallography, providing insight into the conformational preferences and reactivity patterns of these molecules.

Chemical Reactions and Properties

This compound's reactivity is highlighted by its involvement in various chemical transformations. Proline-catalyzed diastereoselective aldol reactions have been demonstrated, showcasing the utility of 4-oxoazetidine-2-carbaldehydes in constructing gamma-amino-beta-hydroxy ketones with good yields and diastereoselectivities (Alcaide, Almendros, Luna, & Torres, 2006). Additionally, strategies for the synthesis of alkyl 3-chloroazetidine-3-carboxylates through ring transformation highlight the chemical versatility of β-lactam derivatives (Žukauskaitė et al., 2014).

Scientific Research Applications

Stereocontrolled Synthesis : 4-Oxoazetidine-2-carbaldehydes, closely related to (S)-Methyl 4-oxoazetidine-2-carboxylate, are valuable in the stereocontrolled synthesis of biologically important substances. These include amino acids, amino sugars, polycyclic beta-lactams, alkaloids, and complex natural products (Alcaide & Almendros, 2002).

Pharmaceutical Synthesis : A one-pot synthesis method involving (S)-Methyl 4-oxoazetidine-2-carboxylate leads to the preparation of 1,4-disubstituted 2-oxoazetidine-3-carboxylic acid amides, offering a promising approach for synthesizing pharmaceuticals (Janikowska et al., 2011).

Synthesis of Gamma-Lactams and Gamma-Lactones : Utilizing organocatalyzed reactions with 4-oxoazetidine-2-carbaldehydes enables the synthesis of enantiopure gamma-lactams and gamma-lactones (Alcaide et al., 2013).

Stereoselective Synthesis : Tin(IV) chloride-promoted allylation of 4-oxoazetidine-2-carbaldehydes achieves high diastereoselectivity, useful for the stereoselective synthesis of fused tricyclic beta-lactams (Alcaide et al., 2000).

Enzyme Inhibition : N-substituted 4-oxoazetidine-2-carboxylates, similar to (S)-Methyl 4-oxoazetidine-2-carboxylate, show potential in inhibiting enzymes like porcine pancreatic elastase and papain, with varying degrees of reversible and irreversible inhibition (Achilles et al., 2000).

Enantioselective Synthesis : Methods have been developed for enantioselective synthesis of compounds from derivatives of (S)-Methyl 4-oxoazetidine-2-carboxylate, providing valuable intermediates for further pharmaceutical synthesis (Herranz et al., 1988).

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl (2S)-4-oxoazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKVYXZJTFOVKC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 4-oxoazetidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)

![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)